[3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone
Description
[3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone is a complex organic compound that features a unique combination of pyrrolidine, thieno[2,3-d]pyrimidine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5OS/c27-21(26-10-5-16(13-26)12-24-7-1-2-8-24)17-4-3-9-25(14-17)19-18-6-11-28-20(18)23-15-22-19/h6,11,15-17H,1-5,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLFMEIUWAUBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCN(C2)C(=O)C3CCCN(C3)C4=C5C=CSC5=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, which are then coupled together under specific conditions. Key steps may include:
Formation of the Pyrrolidine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Thieno[2,3-d]pyrimidine: This involves the condensation of thiophene derivatives with suitable amines or nitriles.
Coupling Reactions: The final assembly of the compound involves coupling the pyrrolidine and thieno[2,3-d]pyrimidine units with the piperidine moiety using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for binding to specific proteins or enzymes, which can be investigated using techniques like molecular docking and biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol, which are known for their biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
Piperidine Derivatives: Piperidine-based compounds are widely used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
The uniqueness of [3-(Pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)methanone lies in its combination of three distinct moieties, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
